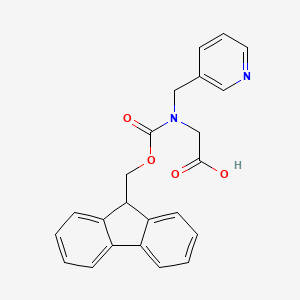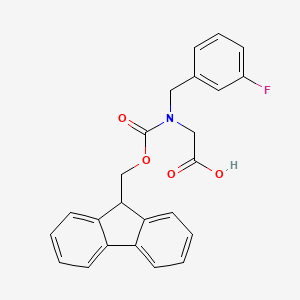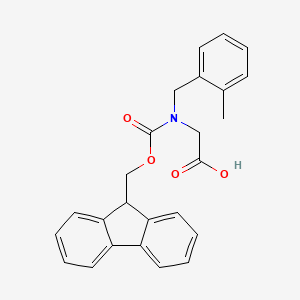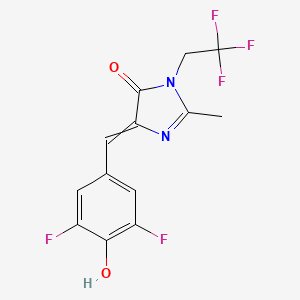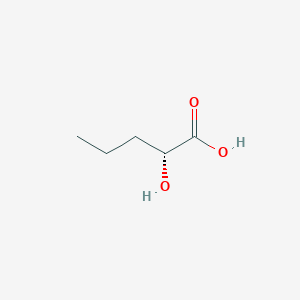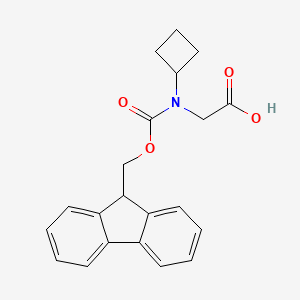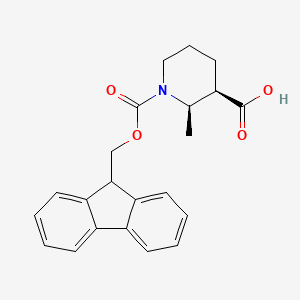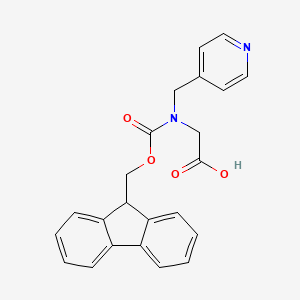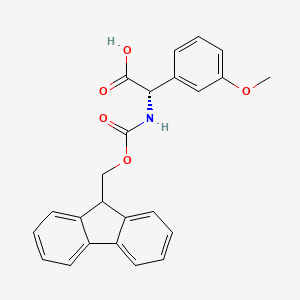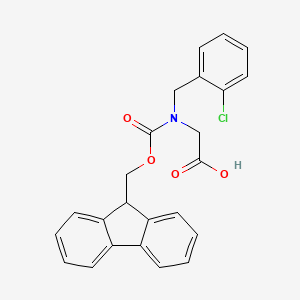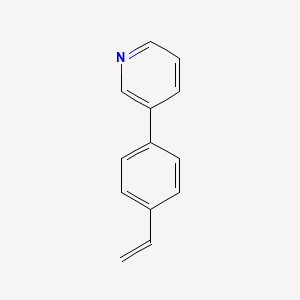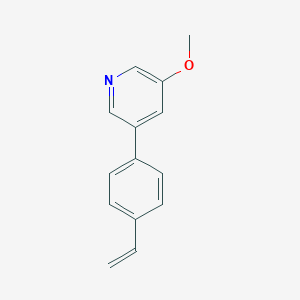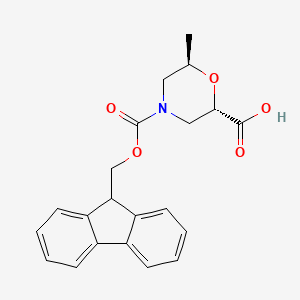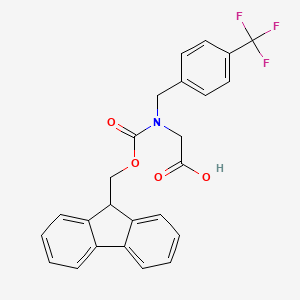
N-Fmoc-4-trifluoromethylbenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-4-trifluoromethylbenzyl-glycine is a compound that features a glycine molecule protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and a 4-trifluoromethylbenzyl group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-trifluoromethylbenzyl-glycine typically involves the protection of glycine with the Fmoc group, followed by the introduction of the 4-trifluoromethylbenzyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The 4-trifluoromethylbenzyl group is then attached using a suitable coupling reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-trifluoromethylbenzyl-glycine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine or triethylamine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DCC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF or triethylamine in ionic liquids.
Coupling: HBTU, DCC, or EDC in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound serves as one of the building blocks .
Scientific Research Applications
N-Fmoc-4-trifluoromethylbenzyl-glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of high-purity peptides for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-4-trifluoromethylbenzyl-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The 4-trifluoromethylbenzyl group enhances the stability and reactivity of the compound, facilitating efficient peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-glycine: Lacks the 4-trifluoromethylbenzyl group, making it less stable and reactive.
N-Boc-4-trifluoromethylbenzyl-glycine: Uses a different protecting group (Boc) which is removed under acidic conditions.
Uniqueness
N-Fmoc-4-trifluoromethylbenzyl-glycine is unique due to the presence of both the Fmoc and 4-trifluoromethylbenzyl groups, which provide enhanced stability and reactivity compared to other protected glycine derivatives .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)17-11-9-16(10-12-17)13-29(14-23(30)31)24(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIAWNFPZNMPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
